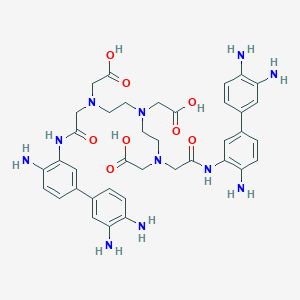

Dtpa-dab2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C38H47N11O8 |

|---|---|

Molecular Weight |

785.8 g/mol |

IUPAC Name |

2-[bis[2-[[2-[2-amino-5-(3,4-diaminophenyl)anilino]-2-oxoethyl]-(carboxymethyl)amino]ethyl]amino]acetic acid |

InChI |

InChI=1S/C38H47N11O8/c39-26-5-1-22(13-30(26)43)24-3-7-28(41)32(15-24)45-34(50)17-48(20-37(54)55)11-9-47(19-36(52)53)10-12-49(21-38(56)57)18-35(51)46-33-16-25(4-8-29(33)42)23-2-6-27(40)31(44)14-23/h1-8,13-16H,9-12,17-21,39-44H2,(H,45,50)(H,46,51)(H,52,53)(H,54,55)(H,56,57) |

InChI Key |

RIVBWAIRFFNTDX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)NC(=O)CN(CCN(CCN(CC(=O)NC3=C(C=CC(=C3)C4=CC(=C(C=C4)N)N)N)CC(=O)O)CC(=O)O)CC(=O)O)N)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Dtpa-dab2: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity Dtpa-dab2, a conjugate of Diethylenetriaminepentaacetic acid (DTPA) and two units of 3,3'-Diaminobenzidine (DAB). This document details its chemical structure, a proposed synthesis pathway, and its known applications. Due to the limited availability of direct experimental data for this compound in the public domain, this guide compiles information on its constituent components and provides a theoretical framework for its synthesis and use.

Chemical Structure and Properties

This compound is a conjugate molecule formed by the covalent linkage of one molecule of Diethylenetriaminepentaacetic acid (DTPA) with two molecules of 3,3'-Diaminobenzidine (DAB).

1.1. Diethylenetriaminepentaacetic acid (DTPA)

DTPA is a polyamino carboxylic acid consisting of a diethylenetriamine backbone with five carboxymethyl groups. It is a well-known chelating agent capable of forming stable complexes with a wide range of metal ions.

1.2. 3,3'-Diaminobenzidine (DAB)

3,3'-Diaminobenzidine (DAB) is an organic compound that is a derivative of benzidine. It is widely used in immunohistochemistry as a chromogen that, upon oxidation, produces a brown, insoluble precipitate, allowing for the visualization of antibody-antigen complexes.

1.3. This compound Conjugate

The conjugation of DTPA to two molecules of DAB is understood to occur through the formation of amide bonds. This is typically achieved by reacting the dianhydride of DTPA with the primary amino groups of DAB. The resulting this compound molecule possesses the potent chelating properties of the DTPA core and the reactive and staining capabilities of the two DAB moieties.

Table 1: Physicochemical Properties of this compound and its Constituent Molecules

| Property | This compound (Predicted) | Diethylenetriaminepentaacetic acid (DTPA) | 3,3'-Diaminobenzidine (DAB) |

| Molecular Formula | C38H47N11O8 | C14H23N3O10 | C12H14N4 |

| Molecular Weight | 785.85 g/mol | 393.35 g/mol | 214.27 g/mol |

| CAS Number | 2437438-20-3 | 67-43-6 | 91-95-2 |

| Appearance | - | White crystalline solid | Yellowish to brown powder |

| Solubility | - | Soluble in water | Soluble in water |

Note: Properties for this compound are based on available information and may not have been experimentally verified.

Synthesis of this compound: A Proposed Experimental Protocol

2.1. Step 1: Synthesis of DTPA Dianhydride

The first step involves the conversion of DTPA to its dianhydride form.

-

Materials: Diethylenetriaminepentaacetic acid (DTPA), Acetic Anhydride, Pyridine, Dimethyl sulfoxide (DMSO).

-

Procedure:

-

Dissolve DTPA in a mixture of DMSO, acetic anhydride, and pyridine under anhydrous conditions.

-

Heat the reaction mixture at 65°C for 24 hours.

-

Cool the mixture to room temperature, which should result in the precipitation of DTPA dianhydride.

-

Filter the precipitate and wash it with acetic anhydride and a suitable anhydrous solvent (e.g., anhydrous ether).

-

Dry the resulting white solid under vacuum.

-

2.2. Step 2: Conjugation of DTPA Dianhydride with 3,3'-Diaminobenzidine (DAB)

The DTPA dianhydride is then reacted with DAB to form the this compound conjugate.

-

Materials: DTPA dianhydride, 3,3'-Diaminobenzidine (DAB), Anhydrous Dimethylformamide (DMF).

-

Procedure:

-

Dissolve DTPA dianhydride in anhydrous DMF.

-

In a separate flask, dissolve a five-fold molar excess of DAB in anhydrous DMF. The excess of DAB is used to favor the formation of the bis-substituted product and minimize polymerization.

-

Slowly add the DTPA dianhydride solution to the DAB solution with constant stirring at room temperature.

-

Allow the reaction to proceed for several hours (the exact time may need to be optimized).

-

After the reaction is complete, the solvent can be removed under reduced pressure.

-

The crude product can be purified by precipitation. This may involve dissolving the residue in a minimal amount of a suitable solvent and precipitating the product by adding a non-solvent. Further purification may be achieved by column chromatography.

-

Applications and Experimental Use

The primary application of this compound found in the literature is in photooxidation experiments .

3.1. Role in Photooxidation

In this context, the DTPA moiety of this compound can chelate a photosensitizing metal ion. Upon irradiation with light of a specific wavelength, the photosensitizer can generate reactive oxygen species (ROS). The DAB moieties can then act as a substrate for these ROS, leading to their oxidation and the formation of a colored, insoluble polymer. This allows for the spatial localization of the photooxidation event.

3.2. General Experimental Workflow for Photooxidation

A generalized workflow for using this compound in a photooxidation experiment is outlined below. The specific conditions would need to be optimized for the particular application.

-

Complexation: this compound is incubated with a suitable photosensitizing metal salt to form the active complex.

-

Incubation: The this compound-metal complex is introduced to the biological or chemical system of interest.

-

Irradiation: The system is irradiated with light of a wavelength that excites the photosensitizer.

-

Detection: The formation of the brown DAB polymer is detected, typically by microscopy or spectroscopy, to identify the location of the photooxidation event.

Signaling Pathways

Currently, there is no information available in the scientific literature to suggest that this compound is directly involved in any biological signaling pathways. Its application appears to be specialized for in vitro chemical and biochemical experiments.

Conclusion

This compound is a specialized chemical conjugate with potential utility in experiments requiring localized oxidation, such as photooxidation studies. While detailed experimental data on the conjugate itself is scarce, its synthesis and function can be inferred from the well-characterized properties of its constituent molecules, DTPA and DAB. This guide provides a foundational understanding for researchers interested in the synthesis and application of this molecule. Further experimental work is required to fully characterize its properties and optimize its use in various applications.

References

An In-depth Technical Guide to the Synthesis and Characterization of DTPA-DAB2 Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of DTPA-DAB2, a conjugate with significant potential in targeted drug delivery and molecular imaging. The Disabled-2 (DAB2) protein is a key adaptor in clathrin-mediated endocytosis, making it an attractive targeting moiety for delivering therapeutic or diagnostic agents into specific cells. Diethylenetriaminepentaacetic acid (DTPA) is a widely used chelating agent capable of sequestering various metal ions, including radionuclides for imaging and therapy. The conjugation of DTPA to DAB2 creates a powerful tool for directing these metal ions to cells that internalize DAB2-interacting proteins.

Synthesis of this compound

The synthesis of a this compound conjugate is typically achieved through the reaction of DTPA dianhydride with the DAB2 protein. This method primarily targets the free amine groups on the protein, such as the N-terminus and the ε-amino groups of lysine residues.

Experimental Protocol: Synthesis of this compound

Materials:

-

Recombinant Human DAB2 Protein

-

Cyclic DTPA dianhydride (cDTPAA)

-

Bicarbonate buffer (0.1 M, pH 8.2)

-

Phosphate Buffered Saline (PBS)

-

Cation-exchange chromatography column (e.g., Mono S)

-

Elution buffers for chromatography

-

Ultrafiltration device

Procedure:

-

Preparation of Reactants:

-

Dissolve the recombinant DAB2 protein in 0.1 M bicarbonate buffer (pH 8.2) to a final concentration of 300 µg/mL.

-

Freshly prepare a solution of cyclic DTPA dianhydride in anhydrous DMSO.

-

-

Conjugation Reaction:

-

Add the cDTPAA solution to the DAB2 protein solution with gentle stirring. The molar ratio of cDTPAA to DAB2 can be varied to control the degree of conjugation (e.g., 50:1, 100:1, 500:1)[1].

-

Allow the reaction to proceed for 1 hour at room temperature. The reaction is favored at a slightly alkaline pH[2].

-

-

Purification of the Conjugate:

-

Terminate the reaction by buffer exchange into PBS using an ultrafiltration device to remove unreacted cDTPAA and byproducts.

-

Further purify the this compound conjugate using cation-exchange chromatography. Elute the conjugate using a salt gradient (e.g., 0-1 M NaCl in a suitable buffer).

-

-

Characterization and Storage:

-

Analyze the purified fractions for protein content and the presence of the DTPA moiety.

-

Pool the fractions containing the desired conjugate and concentrate using ultrafiltration.

-

Store the purified this compound conjugate at -20°C or -80°C.

-

Synthesis Workflow:

Characterization of this compound

Thorough characterization of the this compound conjugate is essential to ensure its quality, determine the extent of modification, and confirm the preservation of its biological activity.

Determination of DTPA-to-DAB2 Molar Ratio

The stoichiometry of DTPA conjugated to each DAB2 molecule is a critical parameter that can influence the conjugate's properties. This can be determined using techniques such as mass spectrometry or by radiolabeling the DTPA moiety and quantifying the radioactivity associated with the protein.

| Molar Ratio of cDTPAA to Antibody | Indium Atoms Incorporated per Antibody | Retention of Binding Activity (%) |

| 50 | 1 | 93 |

| 100 | 4 | 60 |

| 500 | 11 | 12 |

| 1000 | 31 | <5 |

| 2000 | 28 | <5 |

| 5000 | 29 | <5 |

| Table 1: Effect of the molar ratio of cDTPAA to a monoclonal antibody on the number of indium atoms incorporated and the retention of binding activity. This serves as a model for the conjugation to DAB2. Data adapted from[1]. |

Purity and Integrity Analysis

The purity of the this compound conjugate can be assessed by various analytical techniques.

Experimental Protocols:

-

SDS-PAGE:

-

Prepare polyacrylamide gels of an appropriate percentage.

-

Load samples of unconjugated DAB2 and the purified this compound conjugate.

-

Run the gel under reducing and non-reducing conditions.

-

Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands. The conjugated protein should migrate as a single band with a slightly higher molecular weight than the unconjugated protein.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Use a cation-exchange or size-exclusion column.

-

Inject the purified this compound conjugate.

-

Elute with an appropriate mobile phase and gradient.

-

Monitor the elution profile using UV detection at 280 nm. A single, sharp peak is indicative of a pure and homogeneous product.[3]

-

-

Mass Spectrometry:

-

Prepare the sample by desalting and concentrating the this compound conjugate.

-

Analyze the sample using MALDI-TOF or ESI-MS.

-

The resulting spectrum will show an increase in the molecular weight of DAB2 corresponding to the number of attached DTPA molecules.[4]

-

| Characterization Technique | Expected Outcome for DTPA-rhG-CSF |

| Cation-Exchange HPLC | Homogeneous peak for the purified conjugate |

| Thin-Layer Chromatography | Confirmation of 1:1 stoichiometric molar ratio of DTPA to protein |

| Mass Spectrometry | Confirmation of 1:1 stoichiometric molar ratio of DTPA to protein |

| Peptide Mapping | Localization of the conjugated DTPA moiety to the N-terminus |

| Circular Dichroism | Unmodified secondary structure (α-helicity) |

| In vivo Bioactivity | Similar induction of peripheral WBC counts as unmodified rhG-CSF |

| Table 2: Characterization of a DTPA-conjugated protein (rhG-CSF) as a model for this compound. Data adapted from. |

Role of DAB2 in Targeted Drug Delivery

DAB2 is an adaptor protein involved in clathrin-mediated endocytosis of various cell surface receptors, including the low-density lipoprotein receptor (LDLR) and the transforming growth factor-β (TGF-β) receptor. This function makes it a promising target for delivering therapeutic or diagnostic agents into cells. A this compound conjugate can be used to deliver a chelated radiometal to cells that are actively internalizing receptors that interact with DAB2.

Conceptual Signaling Pathway for this compound Mediated Delivery:

The proposed mechanism involves the binding of the this compound conjugate to its interacting partners at the cell surface, followed by internalization via clathrin-mediated endocytosis. Once inside the early endosome, the lower pH environment can facilitate the release of the chelated metal ion, which can then exert its therapeutic or diagnostic effect.

Conclusion

The synthesis and characterization of this compound conjugates represent a promising strategy for the development of targeted therapeutics and diagnostics. The well-established chemistry for conjugating DTPA to proteins, combined with the crucial role of DAB2 in endocytosis, provides a solid foundation for further research and development in this area. Careful characterization of these conjugates is paramount to ensure their efficacy and safety in preclinical and clinical applications.

References

- 1. Factors influencing DTPA conjugation with antibodies by cyclic DTPA anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. A method for preparing chelate-cytokine conjugates with retention of protein structure, biological activity, and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Site-specific conjugation of diethylenetriaminepentaacetic acid to recombinant human granulocyte-colony-stimulating factor: preservation of protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Principle of DTPA-Antibody-Photosensitizer Conjugates in Targeted Photooxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principles behind targeted photooxidation using a theranostic agent, exemplified by the conjugate 111In-DTPA-D2B-IRDye700DX. This multi-component system represents a sophisticated approach in precision medicine, combining targeted delivery, diagnostic imaging, and localized therapy for cancers, particularly prostate cancer. The core of this technology lies in the synergistic action of its three main components: a targeting antibody, a chelating agent for radio-imaging, and a photosensitizer that mediates localized cell death upon light activation.

Deciphering the Components and Their Roles

The theranostic agent, referred to herein as a DTPA-Antibody-Photosensitizer conjugate, is a complex biomolecule designed for high specificity and efficacy. The nomenclature in the user's request, "Dtpa-dab2," is likely a shorthand or a slight misnomer for a more complex agent such as 111In-DTPA-D2B-IRDye700DX. Let's dissect this representative molecule:

-

D2B (The Targeting Moiety): D2B is a monoclonal antibody that specifically targets the Prostate-Specific Membrane Antigen (PSMA).[1] PSMA is a protein that is highly overexpressed on the surface of prostate cancer cells.[1] This antibody acts as a homing device, delivering the entire conjugate directly to the tumor site while minimizing accumulation in healthy tissues.[1]

-

DTPA (The Chelating Agent): Diethylenetriaminepentaacetic acid (DTPA) is a molecule that can tightly bind to metal ions. In this conjugate, its primary role is to chelate a radioisotope, such as Indium-111 (111In).[2][3] This allows for non-invasive imaging of the conjugate's biodistribution in the body using techniques like Single-Photon Emission Computed Tomography (SPECT). This imaging capability is crucial for confirming tumor targeting and determining the optimal time for therapeutic intervention.

-

IRDye700DX (The Photosensitizer): This is a near-infrared (NIR) phthalocyanine dye that serves as the engine of photooxidation. By itself, it is largely inert. However, when exposed to light of a specific wavelength (approximately 690 nm), it becomes activated and initiates a cascade of events leading to the production of highly reactive oxygen species (ROS), which are toxic to cells.

The Principle of Targeted Photooxidation

The therapeutic action of the DTPA-Antibody-Photosensitizer conjugate is based on the principles of Photodynamic Therapy (PDT), a treatment modality that uses a photosensitizer, light, and oxygen to kill cancer cells. The process can be broken down into the following key stages:

-

Targeted Delivery: The conjugate is administered systemically (e.g., intravenously). The D2B antibody component selectively binds to PSMA on the surface of prostate cancer cells, leading to the accumulation of the entire conjugate at the tumor site.

-

In Vivo Imaging and Dosimetry: The chelated 111In allows for the visualization of the conjugate's localization and concentration in the tumor and other organs over time using SPECT/CT imaging. This provides critical information for treatment planning, ensuring that the therapeutic light is delivered when the conjugate has reached its maximum concentration in the tumor, thereby maximizing efficacy and minimizing off-target effects.

-

Photoactivation and Photooxidation: Once sufficient accumulation in the tumor is confirmed, the tumor area is illuminated with a specific wavelength of near-infrared light (around 690 nm). This light energy is absorbed by the IRDye700DX photosensitizer, causing it to transition from its ground state to an excited singlet state, and then to a longer-lived excited triplet state.

-

Generation of Reactive Oxygen Species (ROS): The excited triplet state of IRDye700DX can then react with molecular oxygen in the surrounding tissue through two primary mechanisms:

-

Type I Reaction: The photosensitizer can transfer an electron to a substrate, forming radicals and radical ions. These can then react with oxygen to produce ROS such as superoxide anion and hydroxyl radicals.

-

Type II Reaction: The photosensitizer can directly transfer its energy to molecular oxygen, converting it into a highly reactive and cytotoxic form called singlet oxygen (1O2). This is often the predominant pathway in PDT.

-

-

Cellular Damage and Death: The generated ROS are highly reactive and have a very short lifespan, meaning they only damage molecules in their immediate vicinity. This ensures that the cytotoxic effects are confined to the cells where the photosensitizer has accumulated. ROS indiscriminately oxidize essential cellular components, including lipids, proteins, and nucleic acids, leading to membrane damage, organelle dysfunction, and ultimately, cell death through necrosis or apoptosis.

Quantitative Data

The following tables summarize key quantitative data related to the components and efficacy of DTPA-Antibody-Photosensitizer conjugates.

Table 1: Photophysical Properties of IRDye700DX

| Property | Value | Reference |

| Excitation Peak | 689 nm | |

| Emission Peak | 699 nm | |

| Molecular Weight | ~1954.22 g/mol | |

| Molar Extinction Coefficient | High (specific value not consistently reported in searches) | |

| Quantum Yield | High (specific value not consistently reported in searches) |

Table 2: Biodistribution of 111In-DTPA-D2B-IRDye700DX in a Preclinical Model

| Time Post-Injection | Tumor Uptake (% ID/g) | Liver Uptake (% ID/g) | Spleen Uptake (% ID/g) | Kidney Uptake (% ID/g) | Reference |

| 24 h | 31.1 ± 5.0 | Not Reported | High | Not Reported | |

| 48 h | 32.3 ± 8.2 | Not Reported | High | Not Reported | |

| 72 h | 33.8 ± 3.6 | Not Reported | High | Not Reported | |

| 168 h | 31.7 ± 9.7 | Not Reported | High | Not Reported |

% ID/g = Percentage of Injected Dose per gram of tissue

Experimental Protocols

Below are representative experimental protocols for the synthesis and application of an antibody-photosensitizer conjugate for targeted photooxidation.

Synthesis of Antibody-IRDye700DX Conjugate

This protocol is a generalized procedure based on common bioconjugation techniques.

-

Antibody Preparation: Prepare the D2B monoclonal antibody in a suitable buffer, such as 0.1 M sodium phosphate buffer (pH 8.5).

-

Dye Activation: Dissolve the IRDye700DX NHS ester in a small amount of anhydrous dimethyl sulfoxide (DMSO).

-

Conjugation Reaction: Add the activated IRDye700DX to the antibody solution at a specific molar ratio (e.g., 4:1 dye-to-antibody). Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

-

Purification: Remove the unconjugated dye and other small molecules by size-exclusion chromatography (e.g., using a Sephadex G-25 column).

-

Characterization: Determine the degree of labeling (dye-to-antibody ratio) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and 689 nm (for IRDye700DX).

In Vitro Photoimmunotherapy Protocol

This protocol outlines a typical cell-based assay to evaluate the efficacy of the conjugate.

-

Cell Culture: Plate target cells (e.g., PSMA-expressing prostate cancer cells) in a 96-well plate and allow them to adhere overnight.

-

Conjugate Incubation: Add the antibody-IRDye700DX conjugate to the cell culture medium at various concentrations and incubate for a predetermined time (e.g., 1-6 hours) to allow for binding to the target cells.

-

Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove any unbound conjugate.

-

Light Irradiation: Expose the cells to a 690 nm light source (e.g., a laser or LED array) at a specific light dose (e.g., 1-10 J/cm²). Include control groups that are not irradiated.

-

Viability Assay: After a further incubation period (e.g., 24 hours), assess cell viability using a standard assay such as MTT, AlamarBlue, or a luciferase-based assay.

In Vivo Photoimmunotherapy Protocol in a Murine Model

This protocol describes a typical preclinical animal study.

-

Tumor Xenograft Model: Implant human prostate cancer cells subcutaneously into immunocompromised mice. Allow the tumors to grow to a palpable size.

-

Conjugate Administration: Administer the 111In-DTPA-D2B-IRDye700DX conjugate intravenously to the tumor-bearing mice.

-

Biodistribution Imaging: At various time points post-injection (e.g., 24, 48, 72 hours), perform SPECT/CT imaging to monitor the accumulation of the conjugate in the tumor and other organs.

-

Light Treatment: At the optimal time point determined by imaging, irradiate the tumor with a 690 nm laser at a specific light dose.

-

Tumor Growth Monitoring: Measure the tumor volume at regular intervals to assess the therapeutic efficacy of the treatment compared to control groups (e.g., no treatment, light only, conjugate only).

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Overall workflow of targeted photooxidation.

Caption: Mechanism of Type II photooxidation by IRDye700DX.

Caption: A simplified in vitro experimental workflow.

References

- 1. Evaluation of oxygen dependence on the in vitro and in vivo cytotoxicity of photoimmunotherapy using IR-700-Antibody conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, biodistribution and imaging properties of indium-111-DTPA-paclitaxel in mice bearing mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of two (111)In-labeled DTPA-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Disabled-2 (DAB2)

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the multifaceted roles of the Disabled-2 (DAB2) adaptor protein in cellular signaling. DAB2 is a crucial regulator in several key pathways, acting as a tumor suppressor and playing significant roles in embryonic development, immune regulation, and cellular trafficking. Its mechanism of action is primarily centered on its function as a scaffold protein, bringing together components of signaling complexes to modulate their activity.

Regulation of Wnt/β-catenin Signaling Pathway

DAB2 is a negative regulator of the canonical Wnt/β-catenin signaling pathway.[1][2][3] It exerts its inhibitory effect by stabilizing the β-catenin destruction complex.

Mechanism of Action:

-

Interaction with Dvl-3 and Axin: The N-terminal phosphotyrosine-binding (PTB) domain of DAB2 interacts with the DEP domain of Dishevelled-3 (Dvl-3), a key mediator of the Wnt pathway.[1][2] DAB2 also directly associates with axin.

-

Stabilization of the β-catenin Destruction Complex: By binding to both Dvl-3 and axin, DAB2 stabilizes the interaction between axin and β-catenin. This stabilization facilitates the phosphorylation and subsequent degradation of β-catenin, thereby preventing its accumulation and translocation to the nucleus.

-

Inhibition of Wnt-mediated Gene Transcription: The degradation of β-catenin prevents the activation of β-catenin/T-cell-specific factor/lymphoid enhancer-binding factor 1 (TCF/LEF1)-dependent reporter constructs and the induction of endogenous target genes like cyclin D1.

-

Wnt Stimulation Response: Upon Wnt stimulation, the interaction between endogenous DAB2 and Dvl-3, as well as Dvl-3 and axin, is transiently dissociated, allowing for the stabilization of β-catenin. However, overexpression of DAB2 maintains the DAB2-Dvl-3 association, leading to a loss of Dvl-3-axin interactions and continued suppression of the pathway.

Visualization of the Wnt/β-catenin Signaling Pathway Modulation by DAB2:

Caption: Modulation of Wnt/β-catenin signaling by DAB2.

Role in Transforming Growth Factor-β (TGF-β) Signaling

DAB2 is an essential component of the TGF-β signaling pathway, acting as a crucial link between the TGF-β receptors and the Smad family of transcription factors.

Mechanism of Action:

-

Receptor Association: DAB2 associates with both the type I and type II TGF-β receptors in vivo, suggesting its presence in a multiprotein signaling complex at the cell surface.

-

Smad Interaction: TGF-β stimulation triggers a transient increase in the association of DAB2 with Smad2 and Smad3. This interaction is mediated by the N-terminal phosphotyrosine binding (PTB) domain of DAB2 and the MH2 domain of Smad2.

-

Signal Transduction: By linking the TGF-β receptors to the Smads, DAB2 facilitates the TGF-β-mediated phosphorylation of Smad2, the translocation of the Smad complex to the nucleus, and subsequent Smad-dependent transcriptional responses. In immune cells, while DAB2 is involved in the canonical TGF-β pathway in many cell types, its role may be context-dependent.

Visualization of the TGF-β Signaling Pathway Involving DAB2:

Caption: Role of DAB2 in the TGF-β signaling pathway.

Involvement in Endocytosis and Protein Trafficking

DAB2 is a key regulator of clathrin-mediated endocytosis and post-endocytic trafficking of various receptors.

Mechanism of Action:

-

Adaptor Protein Function: DAB2 functions as an endocytic adaptor protein, binding to both clathrin and cargo proteins, thereby recruiting receptors to clathrin-coated pits for internalization.

-

Cargo Recognition: The PTB domain of DAB2 recognizes and binds to the NPVY motif present in the cytoplasmic tails of various receptors, including the LDL receptor, TGF-β receptor, and VEGF receptor.

-

Regulation of CFTR Trafficking: DAB2 regulates multiple steps of the cystic fibrosis transmembrane conductance regulator (CFTR) trafficking, including its internalization from the cell surface, exit from the sorting endosome to the recycling compartment, and delivery to the late endosome for degradation. Depletion of DAB2 significantly increases the protein half-life of CFTR.

-

Interaction with AP-2 and Myosin VI: DAB2 forms a bridge between the AP-2 adaptor complex and myosin VI, a motor protein involved in endocytosis. It does not appear to bind directly to CFTR but rather facilitates its endocytosis through these interactions.

Visualization of DAB2's Role in Endocytosis:

Caption: DAB2's role as an adaptor in endocytosis.

Quantitative Data Summary

| Finding | Experimental System | Quantitative Observation | Reference |

| Regulation of Cardiomyocyte Differentiation | Zebrafish embryos with Dab2 mutation | Significant reduction in cardiomyocyte numbers in both ventricles and atria at 48 hpf. | |

| Wnt/β-catenin Signaling Regulation | Zebrafish embryos with Dab2 mutation | Significant increase in Wnt/β-catenin reporter expression in the forebrain, midbrain, hindbrain, anterior pronephros, and posterior vasculature at 24 hpf. | |

| CFTR Protein Stability | Human airway epithelial cells with DAB2 depletion | The half-life of CFTR increased to 12 ± 0.6 h in control cells. Depletion of DAB2 dramatically increases this half-life. | |

| Platelet Aggregation | In vitro platelet aggregation assays | DAB2 inhibits agonist-induced platelet aggregation (exception: thrombin). |

Methodologies for Key Experiments

-

Protein-Protein Interaction Analysis:

-

Co-immunoprecipitation: To demonstrate in vivo interactions, cells are lysed, and an antibody specific to one protein of interest is used to pull down that protein and any associated proteins. The presence of the second protein is then detected by Western blotting. This was used to show the interaction between DAB2, Dvl-3, and axin.

-

In vitro Binding Assays: Purified recombinant proteins are incubated together, and their interaction is assessed. This was used to confirm the direct association between DAB2 and axin.

-

-

Signaling Pathway Activity Assays:

-

Reporter Gene Assays: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to a specific transcription factor (e.g., TCF/LEF for Wnt signaling). Changes in reporter gene expression reflect the activity of the signaling pathway.

-

Western Blotting for Phosphorylated Proteins: To assess the activation state of signaling proteins, antibodies specific to the phosphorylated forms of these proteins (e.g., phospho-Smad2) are used in Western blotting.

-

-

Gene Function Analysis:

-

CRISPR/Cas9-mediated Gene Knockout: This technique was used in zebrafish to create null mutations in the Dab2 gene to study its function in vivo during embryonic development.

-

siRNA-mediated Gene Knockdown: Small interfering RNAs are used to specifically target and degrade the mRNA of a gene of interest (e.g., DAB2), leading to a transient reduction in its protein expression. This was used to study the effect of DAB2 depletion on CFTR trafficking.

-

-

Proteomics:

-

Label-Free Quantitative (LFQ) Proteomics: This technique was used to measure the changes in protein expression during the differentiation of human embryonic stem cells into cardiomyocytes, which identified DAB2 as a dynamically expressed protein.

-

-

Cellular Trafficking Analysis:

-

Metabolic Pulse-Chase Analysis: Cells are incubated with a labeled amino acid for a short period (pulse) and then with an unlabeled amino acid (chase). The amount of labeled protein of interest is monitored over time to determine its half-life. This was used to measure the half-life of CFTR.

-

Immunofluorescence and Confocal Microscopy: Antibodies against proteins of interest are used to visualize their subcellular localization and co-localization with markers for specific organelles (e.g., EEA1 for early endosomes).

-

Experimental Workflow for Investigating DAB2's Role in Wnt Signaling:

Caption: Experimental workflow for Wnt signaling investigation.

Disclaimer: The information provided in this document is based on publicly available research. The term "DTPA-DAB2" did not yield specific results, and this guide focuses on the well-characterized protein DAB2.

References

- 1. Regulation of the Wnt signaling pathway by disabled-2 (Dab2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of the Wnt signaling pathway by disabled-2 (Dab2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative proteomics identify DAB2 as a cardiac developmental regulator that inhibits WNT/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Lanthanides with DTPA-DAB2: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis, properties, and applications of lanthanide complexes with DTPA-DAB2, a specialized chelating agent. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the field of drug development, particularly in the areas of medical imaging and targeted therapeutics.

Introduction to Lanthanide-Based Theranostics

The lanthanide series of elements possesses unique physicochemical properties that make them highly valuable in biomedical applications. Their characteristic luminescence and paramagnetism form the basis for advanced diagnostic and therapeutic agents, often referred to as "theranostics"[1][2]. These agents can combine diagnostic imaging with therapeutic action, paving the way for personalized medicine. The effective delivery and biological targeting of lanthanide ions are critically dependent on the use of chelating agents that can form stable complexes with the metal ion in vivo.

Diethylenetriaminepentaacetic acid (DTPA) is a well-established and widely used chelating agent for lanthanides due to its ability to form highly stable complexes[3][4]. The versatility of DTPA allows for its chemical modification to incorporate targeting moieties, thereby directing the lanthanide complex to specific sites in the body, such as tumors[5]. This guide focuses on a specific derivative, this compound, which is a conjugate of DTPA with two molecules of diaminobutyric acid (DAB). The incorporation of DAB moieties can influence the pharmacokinetic and pharmacodynamic properties of the resulting lanthanide complex, offering potential advantages in drug design.

The Role of Lanthanides in Medicine

Lanthanides offer a diverse range of properties that are exploited in various medical applications:

-

Magnetic Resonance Imaging (MRI): Gadolinium(III) (Gd³⁺), with its seven unpaired electrons, is a highly effective T1 relaxation agent, enhancing the contrast in MRI scans. Dysprosium(III) (Dy³⁺) and Holmium(III) (Ho³⁺) are potent T2* contrast agents.

-

Optical Imaging: The long-lived, line-like emission spectra of lanthanides such as Europium(III) (Eu³⁺) and Terbium(III) (Tb³⁺) are ideal for time-gated luminescence imaging, which minimizes background fluorescence and enhances detection sensitivity.

-

Radiotherapy: Radioisotopes of lanthanides, such as Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y), are used in targeted radionuclide therapy to deliver cytotoxic radiation to cancer cells.

DTPA: A Powerful Chelator for Lanthanides

DTPA is an aminopolycarboxylate ligand that can form highly stable complexes with lanthanide ions. Its octadentate nature allows it to wrap around the metal ion, satisfying its coordination requirements and preventing its release in a biological environment. The stability of these complexes is crucial to prevent the toxic effects of free lanthanide ions.

This compound Conjugates: Rationale and Potential Advantages

The conjugation of two diaminobutyric acid molecules to the DTPA backbone creates a bifunctional chelator. This modification can serve several purposes in drug development:

-

Introduction of Reactive Groups: The amino groups of the DAB moieties can be used for conjugation to targeting biomolecules such as peptides, antibodies, or small molecules.

-

Modification of Physicochemical Properties: The addition of DAB can alter the solubility, charge, and lipophilicity of the complex, which in turn can influence its biodistribution and clearance profile.

-

Potential for Enhanced Stability: While DTPA itself forms very stable complexes, modifications to its structure can further enhance the kinetic inertness of the lanthanide complex.

Quantitative Data

The stability of lanthanide-DTPA complexes is a critical parameter for their use in vivo. The following table summarizes the stability constants (log K) for various lanthanide-DTPA complexes.

| Lanthanide Ion | log K (DTPA) |

| La³⁺ | 19.8 |

| Ce³⁺ | 20.4 |

| Pr³⁺ | 21.1 |

| Nd³⁺ | 21.6 |

| Sm³⁺ | 22.3 |

| Eu³⁺ | 22.4 |

| Gd³⁺ | 22.5 |

| Tb³⁺ | 22.7 |

| Dy³⁺ | 22.8 |

| Ho³⁺ | 22.8 |

| Er³⁺ | 22.7 |

| Tm³⁺ | 22.7 |

| Yb³⁺ | 22.6 |

| Lu³⁺ | 22.4 |

Note: Stability constants can vary depending on experimental conditions such as ionic strength and temperature.

The kinetic inertness of these complexes is also a key consideration. The table below presents kinetic data for the dissociation of a Gd-DTPA derivative.

| Complex | Dissociation Rate Constant (k₀) | Half-life (t₁/₂) at pH 7.4 |

| Gd[DTPA-(Me-Trp)₂] | (4.5 ± 1.2) × 10⁻⁶ s⁻¹ | 127 h |

This high kinetic stability is essential for MRI contrast agents to prevent the release of toxic Gd³⁺ ions.

Experimental Protocols

This protocol describes a general method for the synthesis of a this compound conjugate that can be adapted for specific applications.

-

Protection of DAB: The amino and carboxyl groups of diaminobutyric acid (DAB) that are not intended for reaction are protected using standard protecting groups (e.g., Boc for the amino group and benzyl ester for the carboxyl group).

-

Activation of DTPA: Diethylenetriaminepentaacetic dianhydride (ca-DTPA) is used as the starting material for conjugation.

-

Conjugation Reaction: The protected DAB is reacted with ca-DTPA in an anhydrous organic solvent (e.g., dimethylformamide) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine). The reaction is typically carried out at room temperature overnight.

-

Purification of the Conjugate: The resulting this compound conjugate is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Deprotection: The protecting groups on the DAB moieties are removed under appropriate conditions (e.g., trifluoroacetic acid for Boc and hydrogenolysis for benzyl esters).

-

Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.

This protocol outlines a general procedure for radiolabeling a this compound conjugate with a therapeutic or imaging lanthanide radioisotope.

-

Preparation of Reagents: A solution of the this compound conjugate is prepared in a suitable buffer (e.g., ammonium acetate buffer, pH 5.5). The lanthanide radioisotope (e.g., ¹⁷⁷LuCl₃) is obtained in a dilute acidic solution.

-

Labeling Reaction: The lanthanide radioisotope is added to the solution of the this compound conjugate. The reaction mixture is incubated at an elevated temperature (e.g., 95°C) for a specific duration (e.g., 30 minutes).

-

Quality Control: The radiolabeling efficiency is determined by thin-layer chromatography (TLC) or RP-HPLC. The radiochemical purity should typically be greater than 95%.

-

Purification (if necessary): If the radiochemical purity is below the desired level, the radiolabeled conjugate can be purified using a C18 Sep-Pak cartridge or RP-HPLC.

The stability of the lanthanide-DTPA-DAB2 complex can be assessed through a challenge study.

-

Incubation: The radiolabeled complex is incubated in human serum or a solution containing a competing metal ion (e.g., Zn²⁺) at 37°C.

-

Sampling: Aliquots are taken at various time points (e.g., 1, 4, 24, 48 hours).

-

Analysis: The percentage of intact radiolabeled complex at each time point is determined by TLC or HPLC. A high percentage of intact complex over time indicates good in vivo stability.

Visualizations

Caption: Chelation of a Lanthanide Ion (Ln³⁺) by the this compound Ligand.

Caption: Workflow for Development of a Lanthanide-DTPA-DAB2 Theranostic Agent.

Conclusion

The combination of lanthanides with functionalized chelators like this compound represents a powerful platform for the development of next-generation diagnostic and therapeutic agents. The ability to tune the properties of the complex through chemical modification of the chelator allows for the design of agents with optimized in vivo behavior. This technical guide provides a foundational understanding of the key principles and methodologies involved in this exciting area of research. Further investigation into the specific properties and applications of lanthanide-DTPA-DAB2 complexes will undoubtedly contribute to the advancement of personalized medicine.

References

- 1. Conventional and high-yield synthesis of DTPA-conjugated peptides: application of a monoreactive DTPA to DTPA-D-Phe1-octreotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of the first diethylenetriaminepentahydroxamic acid (DTPH) bifunctional chelating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics of formation for lanthanide (III) complexes of DTPA-(Me-Trp)2 used as imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lanthanide complexes with polyaminopolycarboxylates as prospective NMR/MRI diagnostic probes: peculiarities of molecular structure, dynamics and paramagnetic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. De novo synthesis of a new diethylenetriaminepentaacetic acid (DTPA) bifunctional chelating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Lanthanide-Binding Tags: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the principles, applications, and methodologies of lanthanide-binding tags (LBTs) in modern biochemical and pharmaceutical research.

Lanthanide-binding tags (LBTs) have emerged as powerful and versatile tools for the investigation of protein structure, function, and dynamics. These small peptide sequences or chemical chelates, which bind trivalent lanthanide ions (Ln³⁺) with high affinity and specificity, offer a unique set of spectroscopic and magnetic properties that can be exploited in a variety of biophysical techniques. This guide provides a comprehensive overview of LBTs, from their fundamental principles to detailed experimental protocols, designed for researchers, scientists, and drug development professionals.

Core Principles of Lanthanide-Binding Tags

LBTs introduce a lanthanide ion into a specific site within a protein of interest, thereby bestowing the protein with the unique photophysical and magnetic properties of the bound lanthanide. These properties include:

-

Luminescence: Certain lanthanide ions, such as Terbium (Tb³⁺) and Europium (Eu³⁺), exhibit long-lived luminescence with narrow emission bands when excited, often through sensitization by a nearby chromophore like a tryptophan residue within the LBT. This property is the foundation for luminescence resonance energy transfer (LRET) studies.[1][2]

-

Paramagnetism: Many lanthanide ions are paramagnetic, meaning they possess unpaired electrons. This paramagnetism gives rise to valuable effects in nuclear magnetic resonance (NMR) spectroscopy, including pseudocontact shifts (PCS) and residual dipolar couplings (RDCs), which provide long-range structural information.[3][4][5]

-

Anomalous X-ray Scattering: The strong anomalous scattering of lanthanide ions makes them excellent phasing agents in X-ray crystallography, aiding in the determination of novel protein structures.

There are two primary strategies for incorporating LBTs into proteins:

-

Genetically Encoded LBTs: These are short peptide sequences, typically 15-20 amino acids long, that are fused to the protein of interest at the genetic level. They can be incorporated at the N- or C-terminus or into flexible loop regions of the target protein.

-

Chemical Ligation of LBTs: This approach involves the site-specific attachment of a synthetic lanthanide-chelating molecule to the protein, often through a reactive cysteine residue or an unnatural amino acid.

The choice of LBT and lanthanide ion is dictated by the specific application and the desired spectroscopic or magnetic properties.

Quantitative Data Summary

The following tables summarize key quantitative data for various LBTs, providing a basis for comparison and selection for specific experimental needs.

Table 1: Dissociation Constants (Kd) of Lanthanide-Binding Tags

| LBT Variant | Lanthanide Ion | Kd (nM) | Protein Context | Reference |

| sLBT | Tb³⁺ | low nanomolar | - | |

| LBT-loop IL1β | Tb³⁺ | low nanomolar | Interleukin-1β | |

| dLBT | Tb³⁺ | < 20 | - | |

| Z-l2LBT Variant A | Tb³⁺ | 700 ± 50 | Z domain | |

| Z-l2LBT Variant B | Tb³⁺ | 130 ± 50 | Z domain |

Table 2: Paramagnetic NMR Observables Induced by LBTs

| Protein | Tagging Site | Lanthanide Ion | Observed PCS Range (ppm) | Reference |

| DsbB | F32pAzF | Tm³⁺ | -0.14 to +0.36 | |

| DsbB | V72pAzF | Tm³⁺ | -0.12 to +0.19 | |

| DsbB | Y97pAzF | Tm³⁺ | -0.55 to +0.17 |

Experimental Protocols

This section provides detailed methodologies for key experiments involving LBTs.

Genetically Encoding LBTs into Proteins

Objective: To produce a fusion protein containing a genetically encoded LBT.

Methodology:

-

Plasmid Construction: The DNA sequence encoding the LBT is inserted into an appropriate expression vector, either at the N- or C-terminus of the gene of interest or within a permissive loop region identified from the protein's structure. A protease cleavage site (e.g., for TEV protease) can be included between the LBT and the protein for tag removal if necessary.

-

Protein Expression: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is typically induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Purification:

-

Cells are harvested by centrifugation and lysed.

-

The LBT-tagged protein is purified from the cell lysate using affinity chromatography. A common strategy is to use a glutathione S-transferase (GST) fusion tag, allowing for purification on a glutathione-agarose resin.

-

If required, the affinity tag (e.g., GST) is removed by protease cleavage.

-

The LBT-tagged protein is further purified by size-exclusion chromatography to ensure homogeneity.

-

-

Lanthanide Loading: The purified protein is incubated with a slight molar excess of the desired lanthanide ion (e.g., TbCl₃) in a suitable buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.0) to facilitate binding to the LBT.

Site-Specific Chemical Labeling with LBTs

Objective: To attach a synthetic lanthanide chelator to a specific site on a protein.

Methodology:

-

Protein Engineering: A unique cysteine residue is introduced at the desired labeling site on the protein surface via site-directed mutagenesis. If the protein contains other reactive cysteines, they must be mutated to a non-reactive amino acid. Alternatively, an unnatural amino acid with a unique reactive group (e.g., p-azido-L-phenylalanine) can be genetically incorporated.

-

Tag Synthesis: The lanthanide-chelating tag is synthesized with a reactive group that specifically targets the engineered residue (e.g., a maleimide for cysteines or an alkyne for azides).

-

Labeling Reaction:

-

For cysteine labeling, the protein is incubated with the maleimide-functionalized tag in a suitable buffer (e.g., phosphate or Tris buffer at pH 7.0-8.5).

-

For "click" chemistry with an unnatural amino acid, the protein is reacted with the alkyne-functionalized tag in the presence of a Cu(I) catalyst.

-

-

Purification: The labeled protein is separated from the unreacted tag and other reaction components by size-exclusion chromatography or dialysis.

-

Lanthanide Loading: The labeled protein is incubated with the desired lanthanide ion as described in the previous protocol.

NMR Spectroscopy for Structural Analysis

Objective: To acquire and analyze pseudocontact shifts (PCS) and residual dipolar couplings (RDCs) for protein structure determination.

Methodology:

-

Sample Preparation: Two NMR samples of the LBT-tagged protein are prepared: one with a paramagnetic lanthanide ion (e.g., Tm³⁺, Dy³⁺, Tb³⁺) and a reference sample with a diamagnetic lanthanide ion (e.g., Lu³⁺, Y³⁺). Protein concentrations are typically in the range of 50 µM or higher.

-

NMR Data Acquisition: A series of 2D ¹H-¹⁵N HSQC (or TROSY-HSQC for larger proteins) spectra are recorded for both the paramagnetic and diamagnetic samples.

-

PCS Measurement: The pseudocontact shift for each backbone amide proton is calculated as the difference in its chemical shift between the paramagnetic and diamagnetic spectra.

-

RDC Measurement: RDCs are measured as the difference in the ¹JNH coupling constant between the paramagnetic and diamagnetic samples, often using an IPAP-HSQC experiment.

-

Structural Analysis: The measured PCS and RDC values are used as long-range structural restraints in protein structure calculation and refinement programs to determine or refine the three-dimensional structure of the protein.

Luminescence Resonance Energy Transfer (LRET) for Interaction Studies

Objective: To study protein-protein or protein-ligand interactions using LRET.

Methodology:

-

Probe Preparation:

-

An LBT-tagged protein is prepared to serve as the LRET donor, loaded with Tb³⁺.

-

The interacting partner (e.g., another protein or a peptide) is labeled with a suitable fluorescent acceptor dye (e.g., fluorescein, BODIPY) whose excitation spectrum overlaps with the emission spectrum of Tb³⁺.

-

-

LRET Measurement:

-

The LBT-Tb³⁺ donor is mixed with the fluorescently labeled acceptor.

-

The sample is excited at a wavelength that specifically excites the Tb³⁺ sensitizer (e.g., 280 nm for tryptophan).

-

The emission spectrum is recorded. The occurrence of LRET is indicated by sensitized emission from the acceptor dye.

-

-

Data Analysis:

-

Binding Affinity: The dissociation constant (Kd) of the interaction can be determined by titrating a fixed concentration of the donor with increasing concentrations of the acceptor and monitoring the change in the LRET signal.

-

Distance Measurement: The distance between the donor and acceptor can be calculated from the LRET efficiency using Förster theory. The long luminescence lifetime of Tb³⁺ allows for time-resolved measurements, which can improve the accuracy of distance calculations.

-

Visualizations of Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in the application of LBTs.

Caption: Workflow for protein analysis using genetically encoded LBTs.

Caption: Experimental setup for an LRET-based protein interaction study.

Caption: Logic of protein structure determination using PCS and RDC data.

Applications in Drug Development

The unique capabilities of LBTs make them highly valuable in the field of drug development:

-

Fragment-Based Screening: PCSs induced by LBTs can be used to detect the binding of small molecule fragments to a target protein, providing information on the binding site and orientation of the fragment.

-

Structure-Based Drug Design: High-resolution structures of protein-ligand complexes, determined using LBTs in NMR or X-ray crystallography, are crucial for the rational design and optimization of drug candidates.

-

Assay Development: LRET-based assays can be developed for high-throughput screening of compound libraries to identify molecules that modulate protein-protein interactions.

-

In-cell Studies: The ability to genetically encode LBTs opens up possibilities for studying protein structure and interactions within the complex environment of a living cell.

Conclusion

Lanthanide-binding tags represent a mature and powerful technology for the detailed biophysical characterization of proteins. Their versatility, arising from the diverse properties of the lanthanide series, allows for a wide range of applications, from high-resolution structure determination to the analysis of dynamic protein interactions. For researchers and professionals in drug development, a thorough understanding and application of LBT methodologies can significantly accelerate the discovery and optimization of novel therapeutics. The detailed protocols and compiled data in this guide provide a solid foundation for the successful implementation of LBTs in the laboratory.

References

- 1. Engineering Encodable Lanthanide-Binding Tags (LBTs) into Loop Regions of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lanthanide-binding tags as luminescent probes for studying protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Site-specific labelling of proteins with a rigid lanthanide-binding tag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sparse pseudocontact shift NMR data obtained from a non-canonical amino acid-linked lanthanide tag improves integral membrane protein structure prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of lanthanide tag and experimental studies on paramagnetically induced residual dipolar couplings - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Chromogenic Detection: An In-depth Technical Guide to Diaminobenzidine Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Diaminobenzidine (DAB) is a well-established and widely utilized chromogenic substrate in the fields of immunohistochemistry (IHC), immunocytochemistry (ICC), and western blotting.[1][2] Its enduring popularity stems from the generation of a highly stable, insoluble, and distinctly brown end product at the site of enzymatic activity, enabling the precise visualization of target antigens within cells and tissues.[3][4] This technical guide provides a comprehensive overview of the core principles of DAB polymerization, detailed experimental protocols, and guidance on data interpretation for researchers and professionals in drug development.

The Core Mechanism: HRP-Catalyzed DAB Polymerization

The fundamental principle behind DAB staining lies in an enzyme-substrate reaction. Horseradish peroxidase (HRP), an enzyme commonly conjugated to secondary antibodies, catalyzes the oxidation of DAB in the presence of hydrogen peroxide (H₂O₂). This enzymatic reaction initiates a polymerization process, resulting in the formation of an insoluble, electron-dense polymer. This polymer precipitates at the precise location of the HRP enzyme, and consequently, the target antigen, appearing as a brown deposit under a light microscope.

The reaction can be summarized as follows:

DAB (soluble) + H₂O₂ --(HRP)--> Oxidized DAB (radicals) --> Polymerized DAB (insoluble brown precipitate)

The addition of metal ions, such as nickel or cobalt, can be used to enhance the staining intensity and alter the color of the final precipitate to a blue-black or gray-black, respectively. This can be particularly useful in multiplex IHC applications.

Below is a diagram illustrating the chemical transformation of DAB during this process.

Quantitative Data Summary

While DAB staining is a powerful qualitative tool, its quantitative interpretation requires careful consideration. The intensity of the brown precipitate is not always directly proportional to the antigen concentration due to the enzymatic amplification of the signal and the nature of the precipitate. Therefore, DAB-based quantification is often considered semi-quantitative. Nevertheless, consistent and optimized experimental conditions are crucial for reproducible results.

Table 1: Recommended Reagent Concentrations for DAB Staining

| Reagent | Application | Typical Stock Solution | Typical Working Concentration | Incubation Time |

| DAB | IHC | 1% (w/v) in distilled water or buffer | 0.05% (w/v) | 1-10 minutes |

| Western Blot | 50 mg in 100 ml TBS | 0.5 mg/mL | 10-20 minutes | |

| **Hydrogen Peroxide (H₂O₂) ** | IHC | 0.3% (v/v) in distilled water | 0.015% (v/v) | 1-10 minutes |

| Western Blot | 30% (v/v) | ~0.003% (v/v) (e.g., 10 µl of 30% H₂O₂ in 100 ml) | 10-20 minutes | |

| Nickel Ammonium Sulfate | IHC (Enhancement) | 1% (w/v) in distilled water | 0.05% (w/v) | 1-3 minutes |

| Cobalt Chloride | IHC (Enhancement) | 1% (w/v) in distilled water | 0.05% (w/v) | 1-3 minutes |

Table 2: Influence of pH on DAB Staining

| pH Range | Effect on Staining |

| < 7.0 | Reduced staining intensity |

| ~ 7.2 | Optimal for brown precipitate formation |

| > 7.6 | Increased background staining |

Experimental Protocols

Immunohistochemistry (IHC) Workflow for Paraffin-Embedded Tissues

The following is a generalized protocol for chromogenic IHC using DAB on formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization of incubation times and antibody concentrations is essential for specific applications.

Detailed Method for IHC Staining:

-

Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a series of graded ethanol washes (100%, 95%, 70%) to rehydrate the tissue sections. Finally, rinse with distilled water.

-

Antigen Retrieval: This step is crucial for unmasking epitopes that may have been altered by fixation. Heat-Induced Epitope Retrieval (HIER) using a citrate or EDTA buffer is common.

-

Peroxidase Blocking: Incubate sections in a hydrogen peroxide solution (e.g., 3% H₂O₂ in methanol) to block endogenous peroxidase activity, which can cause background staining.

-

Blocking: Incubate with a blocking solution (e.g., normal serum from the species of the secondary antibody or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with the primary antibody at the optimized dilution and time.

-

Washing: Wash slides with a buffer such as PBS or TBS containing a mild detergent (e.g., Tween-20) to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody that is specific for the primary antibody.

-

Washing: Repeat the washing step to remove unbound secondary antibody.

-

DAB Substrate Incubation: Prepare the DAB substrate solution immediately before use and incubate the sections until the desired brown color intensity is achieved. Monitor this step under a microscope.

-

Stop Reaction: Stop the enzymatic reaction by rinsing with distilled water.

-

Counterstaining: Briefly stain with a counterstain like hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections through a series of graded ethanol washes and xylene, and then mount with a permanent mounting medium.

Western Blotting Workflow with DAB Detection

DAB can also be used for the chromogenic detection of proteins on a western blot membrane.

Detailed Method for Western Blot Detection:

-

Protein Separation and Transfer: Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody at the appropriate dilution.

-

Washing: Wash the membrane several times with TBS-T to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.

-

Washing: Repeat the washing step to remove unbound secondary antibody.

-

DAB Substrate Incubation: Prepare the DAB solution and incubate the membrane until brown bands of the protein of interest appear.

-

Stop Reaction: Stop the reaction by washing the membrane with distilled water.

-

Imaging: The membrane can then be dried and imaged.

Visualization of Signaling Pathways: The EGFR Pathway Example

DAB-based IHC is instrumental in visualizing the localization and expression of key proteins in signaling pathways, which is critical for both basic research and clinical diagnostics. For instance, in oncology, understanding the activation state of the Epidermal Growth Factor Receptor (EGFR) pathway is crucial.

IHC with antibodies specific to total EGFR or its phosphorylated (active) forms can reveal its expression levels and activation status in tumor tissues. Similarly, downstream components like phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT) can be detected to assess pathway activation. The brown DAB precipitate will indicate the subcellular localization (e.g., membrane, cytoplasm, or nucleus) and relative abundance of these key signaling molecules.

Conclusion

Safety Precaution: DAB is a suspected carcinogen and should be handled with appropriate personal protective equipment, including gloves and a lab coat, in a well-ventilated area or fume hood. Dispose of DAB waste according to institutional guidelines for hazardous materials.

References

The Core Properties of Diethylenetriaminepentaacetic Acid (DTPA) as a Chelator: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylenetriaminepentaacetic acid (DTPA) is a potent and versatile chelating agent with widespread applications in medicine, research, and industry.[1] As a polyaminocarboxylic acid, its molecular structure, featuring a diethylenetriamine backbone with five carboxymethyl groups, endows it with a high affinity for a broad spectrum of metal ions.[2][3] This technical guide provides a comprehensive overview of the fundamental properties of DTPA as a chelator, with a focus on its coordination chemistry, stability constants with various metal ions, and the experimental methodologies used for their determination.

Chemical and Physical Properties

DTPA is a white, crystalline solid with limited solubility in water but is soluble in alkaline solutions.[4] Its structure allows it to act as a polydentate ligand, capable of forming multiple coordination bonds with a single metal ion. This multidentate nature is the primary reason for the high stability of the resulting metal complexes.[2]

Coordination Chemistry and Chelation Mechanism

The chelation process involves the formation of multiple coordinate bonds between the electron-donating groups of the DTPA molecule and a central metal ion. DTPA is a potentially octadentate ligand, meaning it can form up to eight coordinate bonds with a metal ion through its three nitrogen atoms and five carboxylate groups. This "wrapping" of the metal ion results in a highly stable, water-soluble complex that effectively sequesters the metal, preventing it from participating in other chemical reactions.

The general mechanism of DTPA chelation can be visualized as follows:

Caption: General mechanism of metal ion chelation by DTPA.

Stability of DTPA-Metal Complexes

The stability of a metal-chelate complex is a critical parameter that quantifies the strength of the interaction between the chelator and the metal ion. This is typically expressed as the stability constant (K), or more commonly, its logarithm (log K). A higher log K value signifies a more stable complex and a stronger binding affinity. The stability of DTPA complexes is influenced by factors such as the specific metal ion, pH, and the presence of competing ions.

Data Presentation: Stability Constants of DTPA with Various Metal Ions

The following tables summarize the logarithm of the stability constants (log K) for DTPA with a range of divalent, trivalent, and tetravalent metal ions. These values are crucial for predicting the efficacy of DTPA in specific applications.

Table 1: Stability Constants (log K) of DTPA with Divalent Metal Ions

| Metal Ion | log K |

| Ba²⁺ | 8.8 |

| Ca²⁺ | 10.7 |

| Cd²⁺ | 19.0 |

| Co²⁺ | 19.2 |

| Cu²⁺ | 21.5 |

| Fe²⁺ | 16.5 |

| Hg²⁺ | 26.8 |

| Mg²⁺ | 9.3 |

| Mn²⁺ | 15.6 |

| Ni²⁺ | 20.3 |

| Pb²⁺ | 18.8 |

| Sr²⁺ | 9.7 |

| Zn²⁺ | 18.6 |

Table 2: Stability Constants (log K) of DTPA with Trivalent and Tetravalent Metal Ions

| Metal Ion | log K |

| Al³⁺ | 18.5 |

| Am³⁺ | 22.9 |

| Ce³⁺ | 20.01 |

| Cr³⁺ | 23.0 |

| Eu³⁺ | 22.4 |

| Fe³⁺ | 28.6 |

| Ga³⁺ | 23.0 |

| Gd³⁺ | 22.5 |

| In³⁺ | 25.0 |

| La³⁺ | 19.8 |

| Lu³⁺ | 22.6 |

| Np⁴⁺ | 32.3 |

| Pu³⁺ | 20.58 |

| Pu⁴⁺ | 33.67 |

| Sc³⁺ | 24.0 |

| Th⁴⁺ | 29.6 |

| U⁴⁺ | 31.8 |

| Y³⁺ | 22.1 |

Note: Stability constants can vary with experimental conditions such as temperature, ionic strength, and pH. The values presented here are generally accepted values under standard conditions.

Thermodynamic and Kinetic Properties

The formation of DTPA-metal complexes is governed by thermodynamic and kinetic parameters. The thermodynamic stability is related to the Gibbs free energy change (ΔG), which is a function of the enthalpy (ΔH) and entropy (ΔS) changes during complexation. For many metal ions, the chelation process with DTPA is enthalpically driven and highly favorable.

Kinetic studies provide insights into the rates of complex formation and dissociation. For instance, the formation of lanthanide-DTPA complexes is generally rapid. The kinetic inertness of a complex, which is its resistance to dissociation, is a critical factor in applications such as MRI contrast agents and heavy metal decorporation.

Experimental Protocols for Determining Stability Constants

The accurate determination of stability constants is essential for understanding and predicting the behavior of chelating agents. The following are detailed methodologies for key experiments used to determine DTPA-metal ion stability constants.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining stability constants. It involves monitoring the change in pH or the potential of an ion-selective electrode as a titrant is added to a solution containing the metal ion and DTPA.

Methodology:

-

Solution Preparation:

-

Prepare standardized solutions of the metal salt, DTPA, a strong acid (e.g., HCl), and a carbonate-free strong base (e.g., NaOH).

-

Prepare a background electrolyte solution (e.g., KNO₃) to maintain constant ionic strength.

-

-

Electrode Calibration:

-

Calibrate the pH electrode using standard buffer solutions.

-

-

Titration Procedure:

-

In a thermostated titration vessel, place a known volume of a solution containing the metal ion, DTPA, and the strong acid, along with the background electrolyte.

-

Immerse the calibrated pH electrode and a reference electrode in the solution.

-

Titrate the solution with the standardized strong base, adding small, precise increments.

-

Record the pH after each addition, ensuring equilibrium is reached before each reading.

-

-

Data Analysis:

-

Plot the measured pH against the volume of titrant added to generate a titration curve.

-

From the titration curve, calculate the concentrations of the free metal ion, free ligand, and the metal-ligand complex at equilibrium for each point.

-

Utilize a suitable computer program (e.g., HYPERQUAD) to refine the stability constants by fitting the experimental data to a theoretical model of the equilibria.

-

Spectrophotometry

Spectrophotometry is a versatile technique for determining stability constants, particularly when the DTPA-metal complex exhibits a distinct absorption spectrum compared to the free ligand and metal ion.

Methodology:

-

Solution Preparation:

-

Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of DTPA (or vice versa).

-

Ensure all solutions are buffered at a constant pH and have a constant ionic strength.

-

-

Spectral Measurement:

-

Record the absorption spectrum of each solution over a relevant wavelength range using a UV-Vis spectrophotometer.

-

Identify the wavelength of maximum absorbance (λmax) for the DTPA-metal complex.

-

-

Data Analysis:

-

Measure the absorbance of each solution at the λmax of the complex.

-

Using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration, determine the concentration of the complex.

-

Calculate the concentrations of the free metal ion and free ligand from the initial concentrations and the concentration of the complex formed.

-

Calculate the stability constant from the equilibrium concentrations of all species.

-

Applications in Research and Drug Development

The robust chelating properties of DTPA have led to its use in a variety of applications, including:

-

Heavy Metal Decorporation: DTPA is used to treat poisoning from heavy metals and radioactive elements by forming stable, excretable complexes.

-

Magnetic Resonance Imaging (MRI): Gadolinium-DTPA (Gd-DTPA) is a widely used contrast agent that enhances the clarity of MRI images.

-

Industrial Processes: DTPA is utilized in water treatment to sequester metal ions that cause scaling and corrosion.

-

Agriculture: It is used in fertilizers to chelate micronutrients, making them more available to plants.

The TALSPEAK Process: An Example Workflow

The Trivalent Actinide-Lanthanide Separations by Phosphorus reagent Extraction and Aqueous Komplexants (TALSPEAK) process is a prime example of DTPA's application in advanced nuclear fuel reprocessing. In this process, DTPA is used as an aqueous complexing agent to selectively retain trivalent actinides in the aqueous phase while lanthanides are extracted into an organic phase.

Caption: Simplified workflow of the TALSPEAK process.

Conclusion

DTPA is a powerful and versatile chelating agent with a rich coordination chemistry that enables the formation of highly stable complexes with a wide array of metal ions. A thorough understanding of its fundamental properties, including stability constants and the kinetics and thermodynamics of complexation, is paramount for its effective application in research, medicine, and industry. The experimental protocols detailed in this guide provide a foundation for the quantitative characterization of DTPA-metal interactions, facilitating the development of novel and improved applications for this important chelator.

References

Methodological & Application

Application Notes and Protocols for Dtpa-dab2 Photooxidation Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic Therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death and tissue destruction.[1][2] The efficacy of PDT is highly dependent on the photophysical properties of the photosensitizer. This document provides a detailed protocol for conducting photooxidation experiments using a novel photosensitizer, likely a diketopyrrolopyrrole derivative conceptually similar to DTPA-S, which for the purpose of this protocol we will refer to as Dtpa-dab2.[3]

The core mechanism of PDT involves the activation of a photosensitizer from its ground state to an excited singlet state upon light absorption. It then transitions to a longer-lived triplet state.[1] This triplet state can then react with surrounding molecules. In the presence of oxygen, it can undergo a Type I reaction, producing superoxide anions and other radicals, or a Type II reaction, generating highly reactive singlet oxygen.[4] These ROS are responsible for the subsequent cellular damage. The subcellular localization of the photosensitizer is a critical factor determining the primary targets of photodamage and the subsequent mode of cell death, which can include apoptosis, necrosis, or autophagy.

These protocols are designed to guide researchers in the evaluation of the photooxidative capabilities of this compound, a crucial step in its development as a potential therapeutic agent.

Data Presentation

The following table summarizes key quantitative parameters that should be assessed during the evaluation of a photosensitizer like this compound. The values provided are illustrative and based on reported data for similar near-infrared photosensitizers.

| Parameter | Value | Unit | Significance |

| Photophysical Properties | |||

| Absorption Maximum (λmax) | ~712 | nm | Determines the optimal excitation wavelength for light activation. |

| Molar Extinction Coefficient (ε) | >10^5 | M⁻¹cm⁻¹ | High values indicate efficient light absorption. |

| Fluorescence Quantum Yield (ΦF) | Low | - | A low value is often desirable for PDT, indicating that absorbed energy is preferentially channeled to the triplet state for ROS generation rather than being lost as fluorescence. |

| Photochemical Properties | |||

| Singlet Oxygen Quantum Yield (ΦΔ) | High | - | Directly measures the efficiency of singlet oxygen generation, a key cytotoxic species in Type II PDT. |

| Photostability | High | % remaining | Indicates the photosensitizer's resistance to degradation upon light exposure, allowing for sustained ROS production. |

| In Vitro Efficacy | |||

| IC50 (Phototoxicity) | Varies | µM | The concentration of the photosensitizer required to kill 50% of cancer cells upon light irradiation. |

| Cellular Uptake | Varies | pg/cell | Quantifies the amount of photosensitizer accumulated within target cells. |

Experimental Protocols

Protocol 1: Determination of Photostability

This protocol assesses the stability of this compound upon exposure to light, a critical parameter for an effective photosensitizer.

Materials:

-

This compound

-

Dichloromethane (DCM) or other suitable solvent

-

Spectrophotometer

-

Laser light source with a wavelength corresponding to the λmax of this compound (e.g., 730 nm laser).

-

Quartz cuvettes

Procedure:

-

Prepare a 10 µM solution of this compound in dichloromethane.

-

Transfer the solution to a quartz cuvette.

-

Measure the initial absorption spectrum of the solution using a spectrophotometer.

-

Irradiate the solution with a 730 nm laser at a power density of 0.3 W/cm².

-

At 5-minute intervals, stop the irradiation and record the absorption spectrum.

-

Continue this process for a total of 30 minutes.

-